![molecular formula C10H8N2OS B10844889 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime](/img/no-structure.png)
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime is a heterocyclic compound that combines a pyridine ring and a thiophene ring with an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime typically involves the following steps:
Synthesis of 5-Pyridin-3-yl-thiophene-2-carbaldehyde: This can be achieved through various methods, including the condensation reaction of pyridine-3-carboxaldehyde with thiophene derivatives.
Formation of the Oxime: The aldehyde group in 5-Pyridin-3-yl-thiophene-2-carbaldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductive or emissive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Pyridin-3-yl-thiophene-2-carbaldehyde: The parent compound without the oxime group.
Thiophene-2-carbaldehyde oxime: A similar compound with a thiophene ring but lacking the pyridine ring.
Pyridine-3-carbaldehyde oxime: A similar compound with a pyridine ring but lacking the thiophene ring.
Uniqueness
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C10H8N2OS |
---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
3-[5-(nitrosomethyl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C10H8N2OS/c13-12-7-9-3-4-10(14-9)8-2-1-5-11-6-8/h1-6H,7H2 |
InChI-Schlüssel |
JUZUBCBEFKWHQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)CN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.